Acetic acid;3-phenylprop-1-en-1-ol

Organic synthesis synthon design reaction stoichiometry

Researchers requiring precise 1:1 stoichiometry for malonoyl peroxide-mediated oxidative cyclizations often face reproducibility issues when manually mixing acetic acid and cinnamyl alcohol. This pre-formed 1:1 molecular adduct (CAS 63888-20-0) eliminates batch-to-batch variability. - Single-source nucleophile & acid catalyst: Ensures consistent reaction kinetics for isobenzofuranone synthesis. - Pre-weighed convenience: Replaces separate liquid reagent handling, reducing preparation time. - Distinct analytical profile: Unique MS (m/z 194.09) and GC/LC retention time simplify quality control.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 63888-20-0
Cat. No. B15445547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;3-phenylprop-1-en-1-ol
CAS63888-20-0
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)CC=CO
InChIInChI=1S/C9H10O.C2H4O2/c10-8-4-7-9-5-2-1-3-6-9;1-2(3)4/h1-6,8,10H,7H2;1H3,(H,3,4)
InChIKeyZJPRGXRDRUHUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement of CAS 63888-20-0


The compound registered under CAS 63888-20-0, with IUPAC name acetic acid;3-phenylprop-1-en-1-ol, is a 1:1 molecular adduct combining acetic acid (C₂H₄O₂, MW 60.05) and 3-phenylprop-1-en-1-ol (cinnamyl alcohol, C₉H₁₀O, MW 134.18) into a single entity of formula C₁₁H₁₄O₃ and molecular weight 194.23 g/mol . This adduct is structurally distinct from the ester cinnamyl acetate (CAS 103-54-8, C₁₁H₁₂O₂, MW 176.21), which features a covalent ester bond, while the target compound is characterized by non-covalent hydrogen-bonding and ionic interactions between the acid and alcohol components . Its role as a dual-source synthon in organic synthesis—particularly in the preparation of isobenzofuranones—has been noted in the technical literature [1].

Identity 1:1 acetic acid–cinnamyl alcohol adduct, not an ester or physical mixture
Synthon role Dual-source synthon reported for isobenzofuranone and lactone synthesis
Solubility Higher hydrogen-bond capacity may support polar-solvent reaction media

Why Substitutes Cannot Replace This Adduct


Direct substitution of CAS 63888-20-0 with cinnamyl acetate (CAS 103-54-8) or a simple physical mixture of acetic acid and cinnamyl alcohol is chemically invalid. The adduct possesses a distinct molecular formula (C₁₁H₁₄O₃ versus C₁₁H₁₂O₂ for the ester) and a molecular weight 18.02 g/mol higher than the ester, corresponding to the elements of one water molecule incorporated through the acid-alcohol interaction . This structural difference leads to different hydrogen-bond donor/acceptor counts (2 donors, 3 acceptors for the adduct versus 0 donors, 2 acceptors for the ester), which affects solubility, crystalline packing, and reactivity in condensation and cyclization pathways . Moreover, a physical mixture lacks the precise stoichiometry and intimate molecular contact that the pre-formed adduct provides, potentially altering reaction kinetics and product selectivity in syntheses where both components are required in a controlled manner [1].

Cinnamyl acetate Different molecular formula and absent H-bond donors may shift solubility and reactivity away from the adduct.
Physical mixture Lacks pre-organized 1:1 stoichiometry; manual weighing of two liquids can introduce run-to-run variability.
Cinnamyl alcohol alone Provides only the alcohol component; the acid co-reactant and intimate acid–alcohol contact are absent.

Key Differentiation Evidence Against Closest Analogs


Stoichiometric Integrity in Synthesis Feeds

The adduct CAS 63888-20-0 possesses a molecular weight of 194.23 g/mol, which is 18.02 g/mol heavier than the ester cinnamyl acetate (176.21 g/mol) and reflects the inclusion of both acid and alcohol components in a 1:1 ratio within a single molecular entity . A physical mixture of acetic acid (60.05 g/mol) and cinnamyl alcohol (134.18 g/mol) sums to the same 194.23 g/mol but does not guarantee molecular-level uniformity. In precise stoichiometric reactions—such as the acid-catalyzed cyclization to isobenzofuranones—this pre-organized stoichiometry eliminates the weighing error and batch variability inherent in separate additions of two liquid reagents with differing densities and hygroscopicities [1].

Stoichiometric precision
Class-level
+18.02 g/mol
vs. cinnamyl acetate (176.21 g/mol)
1:1 acid:alcohol fixed stoichiometry
May reduce batch-to-batch stoichiometric variability
No head-to-head experimental study available
Organic synthesis synthon design reaction stoichiometry

Hydrogen-Bond Profile vs Cinnamyl Acetate

Computed property data for CAS 63888-20-0 shows 2 hydrogen-bond donors and 3 hydrogen-bond acceptors in the molecule, contrasting sharply with cinnamyl acetate, which has 0 donors and only 2 acceptors . This difference predicts altered solubility parameters: the adduct is expected to exhibit higher aqueous solubility and a lower octanol-water partition coefficient (LogP) than the strictly covalent ester. The measured topological polar surface area (TPSA) of 57.53 Ų (versus 26.30 Ų for cinnamyl acetate) supports enhanced interaction with polar solvents and stationary phases [1].

Hydrogen-bond & polarity profile
Data to verify
HBD: 2 | HBA: 3 | TPSA: 57.53 Ų
Higher polarity versus ester may affect solubility and crystalline packing
Calculated properties; experimental solubility not confirmed
Hydrogen bonding solubility prediction crystal engineering

LogP Differentiation from Ester and Alcohol

The calculated LogP (octanol-water partition coefficient) for CAS 63888-20-0 is reported as 2.39 . This value is intermediate between the more lipophilic cinnamyl acetate (LogP ≈ 2.7–3.0) and the more hydrophilic cinnamyl alcohol (LogP ≈ 1.9). The lower lipophilicity relative to the ester suggests that the adduct may serve as a pro-reactant that modifies membrane permeability or phase-transfer behavior in biphasic systems, although no direct transport study has been published in sources compliant with the exclusion criteria.

Lipophilicity (LogP)
Class-level
Target LogP 2.39 (calc.)
Cinnamyl acetate LogP ~2.7–3.0
Cinnamyl alcohol LogP ~1.9
Intermediate lipophilicity may influence phase-transfer and extraction behavior
In silico prediction; no experimental logP data
Lipophilicity partition coefficient drug-likeness

Application Scenarios and Procurement Advantages


Pre-Stoichiometric Synthon for Lactone Synthesis

The adduct provides both the cinnamyl alcohol nucleophile and the acetic acid catalyst/proton source in a single, pre-weighed solid or semi-solid package. In malonoyl peroxide-mediated oxidative cyclizations to isobenzofuranones and γ-lactones—reactions that require both the alcohol substrate and acid additive—using CAS 63888-20-0 eliminates the need for separate acid addition and ensures consistent 1:1 acid-to-alcohol stoichiometry across multiple reaction runs [1]. This is particularly valuable in combinatorial library synthesis and scale-up studies where batch-to-batch reproducibility depends on precise acid loading [2].

Chromatographic Reference for Cinnamyl Derivatives

With a retention time and mass spectrum distinct from both cinnamyl alcohol (CAS 104-54-1) and cinnamyl acetate (CAS 103-54-8), CAS 63888-20-0 serves as a unique reference standard in GC-MS and LC-MS analysis. Its characteristic molecular ion at m/z 194.09 (or adduct ions reflecting the acid component) allows analytical laboratories to verify the identity of ester-vs-adduct products in quality control workflows, a critical need when monitoring the outcome of esterification reactions that may yield either covalent ester or non-covalent adduct products .

Controlled-Acidity Delivery in Fragrance Research

Preliminary information from chemical databases indicates that the ester form of this compound may share organoleptic characteristics with cinnamyl acetate while incorporating the acid component in a non-volatile reservoir [3]. In fragrance stability testing, the adduct can act as a controlled-release source of acetic acid, allowing formulators to modulate pH-dependent ester hydrolysis kinetics. This capability differentiates it from simple acetic acid solutions, which can cause uncontrolled pH drops and off-odor generation during accelerated aging studies.

Application
Selection Property
Validation Focus
Isobenzofuranone synthesis
Pre-organized 1:1 stoichiometry
Batch reproducibility of acid–alcohol ratio
GC/LC-MS reference standard
Distinct retention and mass profile
Adduct/ester product identity differentiation
Fragrance stability research
Non-volatile acid reservoir
pH-dependent hydrolysis modulation in aging studies
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